1,3-Dicyclohexyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
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Overview
Description
1,3-DICYCLOHEXYL-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA is a complex organic compound that belongs to the class of ureas It is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DICYCLOHEXYL-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 4-methoxybenzohydrazide to form an intermediate, which is then cyclized to produce the 1,2,4-oxadiazole ring. This intermediate is further reacted with dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-DICYCLOHEXYL-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1,3-DICYCLOHEXYL-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of soluble epoxide hydrolase (sEH). By inhibiting this enzyme, it prevents the hydrolysis of epoxyeicosatrienoic acids (EETs), which are involved in the regulation of blood pressure and inflammation . This inhibition leads to increased levels of EETs, resulting in vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
1,1-DICYCLOHEXYL-3-(2-METHOXY-4-NITROPHENYL)UREA: Similar in structure but contains a nitro group instead of an oxadiazole ring.
1,1-DICYCLOHEXYL-3-(2-METHYL-4-NITROPHENYL)UREA: Contains a methyl group instead of a methoxy group.
1,1-DICYCLOHEXYL-3-(4-METHYL-3-NITROPHENYL)UREA: Contains a methyl group and a nitro group.
Uniqueness
1,3-DICYCLOHEXYL-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}UREA is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct biological activities and chemical reactivity. This structural feature differentiates it from other similar compounds and enhances its potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C23H32N4O3 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
1,3-dicyclohexyl-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
InChI |
InChI=1S/C23H32N4O3/c1-29-20-14-12-17(13-15-20)22-25-21(30-26-22)16-27(19-10-6-3-7-11-19)23(28)24-18-8-4-2-5-9-18/h12-15,18-19H,2-11,16H2,1H3,(H,24,28) |
InChI Key |
MCAVLFQBKDEXLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
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